molecular formula C16H15ClN2O3S B6622112 4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-3-sulfamoylbenzamide CAS No. 851184-60-6

4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-3-sulfamoylbenzamide

Cat. No. B6622112
M. Wt: 350.8 g/mol
InChI Key: ODJLRXBNFLFJCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-3-sulfamoylbenzamide, also known as L-161,240, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonamide compounds and is known for its potential therapeutic applications in various diseases.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-3-sulfamoylbenzamide involves the reaction of 4-chloro-3-nitrobenzoic acid with 2,3-dihydroindene in the presence of a reducing agent to form 4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-3-nitrobenzamide. The nitro group is then reduced to an amine using a suitable reducing agent, followed by the addition of a sulfonamide group to form the final product.

Starting Materials
4-chloro-3-nitrobenzoic acid, 2,3-dihydroindene, Reducing agent, Sulfonamide reagent

Reaction
Step 1: 4-chloro-3-nitrobenzoic acid is reacted with 2,3-dihydroindene in the presence of a reducing agent to form 4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-3-nitrobenzamide., Step 2: The nitro group in 4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-3-nitrobenzamide is reduced to an amine using a suitable reducing agent., Step 3: A sulfonamide reagent is added to the amine group to form the final product, 4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-3-sulfamoylbenzamide.

Mechanism Of Action

4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-3-sulfamoylbenzamide acts as a competitive inhibitor of carbonic anhydrase, binding to the active site of the enzyme and preventing the conversion of carbon dioxide to bicarbonate ion. This leads to a decrease in the production of aqueous humor in the eye, which in turn reduces intraocular pressure.

Biochemical And Physiological Effects

4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-3-sulfamoylbenzamide has been shown to have several biochemical and physiological effects. It can reduce the production of aqueous humor in the eye, which can help to lower intraocular pressure. It has also been found to have anticonvulsant activity, suggesting its potential use in the treatment of epilepsy. Additionally, 4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-3-sulfamoylbenzamide has been shown to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-3-sulfamoylbenzamide has several advantages for use in lab experiments. It is a potent inhibitor of carbonic anhydrase, making it useful for studying the role of this enzyme in various physiological processes. It is also relatively easy to synthesize, making it readily available for use in research. However, one limitation of 4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-3-sulfamoylbenzamide is its potential toxicity, which could limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-3-sulfamoylbenzamide. One area of interest is its potential use in the treatment of glaucoma, as it has been shown to effectively reduce intraocular pressure. Additionally, further studies could investigate its potential use in the treatment of epilepsy and other neurological disorders. Finally, research could focus on developing new derivatives of 4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-3-sulfamoylbenzamide with improved potency and selectivity for carbonic anhydrase inhibition.

Scientific Research Applications

4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-3-sulfamoylbenzamide has been extensively studied for its potential therapeutic applications. It has been found to be an effective inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. 4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-3-sulfamoylbenzamide has also been investigated for its potential use in the treatment of glaucoma, as it can reduce intraocular pressure.

properties

IUPAC Name

4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-3-sulfamoylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3S/c17-14-7-5-12(9-15(14)23(18,21)22)16(20)19-13-6-4-10-2-1-3-11(10)8-13/h4-9H,1-3H2,(H,19,20)(H2,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODJLRXBNFLFJCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001328136
Record name 4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-3-sulfamoylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001328136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49675684
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-3-sulfamoylbenzamide

CAS RN

851184-60-6
Record name 4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-3-sulfamoylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001328136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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